molecular formula C7H7ClN2 B1377441 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 53516-07-7

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1377441
CAS No.: 53516-07-7
M. Wt: 154.6 g/mol
InChI Key: KBASFRHXGJCOMZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is formally named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its fused bicyclic structure, comprising a pyridine ring fused to a partially saturated pyrrole ring. Key components of the name include:

  • Pyrrolo[2,3-b]pyridine : Indicates a pyrrole ring fused to a pyridine ring at positions 2 and 3.
  • 2,3-Dihydro : Specifies saturation at positions 2 and 3 of the pyrrole ring.
  • 6-Chloro : Denotes a chlorine substituent at position 6 of the pyridine ring.

The CAS Registry Number for this compound is 53516-07-7 , a unique identifier assigned to its chemical structure. Synonyms include 6-chloro-7-azaindole and 1H-pyrrolo[2,3-b]pyridine, 6-chloro-2,3-dihydro-, though the IUPAC name remains the authoritative descriptor.

Property Value
CAS Registry Number 53516-07-7
IUPAC Name This compound
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol

Structural Formula and Isomeric Considerations

The structural formula of this compound is defined by a bicyclic framework:

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom) fused to a pyrrole ring (five-membered ring with one nitrogen atom).
  • Partial saturation at positions 2 and 3 of the pyrrole ring, reducing it to a dihydro structure.
  • A chlorine atom substituent at position 6 of the pyridine ring.

SMILES Notation : ClC1=CC=C2C(NCC2)=N1
Key Structural Features :

  • Bicyclic Fusion : The pyrrole and pyridine rings share two adjacent carbon atoms (positions 2 and 3 of the pyridine ring).
  • Saturation : The dihydro modification introduces single bonds at positions 2 and 3 of the pyrrole ring.
  • Substituent Position : Chlorine occupies position 6 on the pyridine ring, as determined by IUPAC numbering rules.

Isomeric Considerations :

  • Positional Isomerism : Variants include chlorine substitution at alternative pyridine positions (e.g., 4- or 5-chloro derivatives).
  • Skeletal Isomerism : Analogous structures with fused rings at different positions (e.g., pyrrolo[3,2-b]pyridine) exist but exhibit distinct physicochemical properties.
  • Functional Group Isomerism : Replacement of chlorine with other halogens (e.g., bromine in 5-bromo analogs) alters reactivity and electronic profiles.
Isomer Type Example Compound
Positional 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Skeletal 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Functional Group 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Molecular Weight and Empirical Formula Analysis

The molecular formula C₇H₇ClN₂ corresponds to a molar mass of 154.60 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (7 \times 12.01) + (7 \times 1.008) + (35.45) + (2 \times 14.01) = 154.60 \, \text{g/mol}
$$
Empirical Formula : C₇H₇ClN₂ (identical to molecular formula due to no common divisor simplification).

Elemental Composition :

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 7 12.01 84.07
Hydrogen 7 1.008 7.056
Chlorine 1 35.45 35.45
Nitrogen 2 14.01 28.02
Total 154.60

Degree of Unsaturation :
$$
\text{Degrees of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{2(7) + 2 - 7 - 1 + 2}{2} = 5
$$
This corresponds to two rings (pyrrolo[2,3-b]pyridine system) and one double bond (pyridine ring), consistent with the bicyclic aromatic structure.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBASFRHXGJCOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53516-07-7
Record name 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as an anticancer agent. Its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from this pyrrolopyridine scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in cancer cells .

Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that it can inhibit specific enzymes involved in neuroinflammation and oxidative stress .

Antimicrobial Properties
Another area of research involves the antimicrobial activity of this compound. Preliminary data indicate its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Agrochemicals

Pesticide Development
In agricultural research, this compound has been explored for its potential use as a pesticide. Its structural characteristics enable it to interact with biological targets in pests effectively. Studies have shown that derivatives of this compound exhibit insecticidal properties against common agricultural pests .

Herbicide Potential
Additionally, there is ongoing research into its application as a herbicide. The compound's ability to inhibit specific biochemical pathways in plants can be leveraged to develop selective herbicides that target unwanted vegetation without harming crops .

Material Science

Polymer Chemistry
this compound is also being studied for its applications in polymer chemistry. Its reactivity allows it to be incorporated into various polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Conductive Materials
Furthermore, this compound has shown promise in the development of conductive materials for electronic applications. Its incorporation into polymer films can improve electrical conductivity while maintaining flexibility and durability .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Significant cytotoxic effects against cancer cell lines.
Neuropharmacology Modulation of neurotransmitter systems; potential for neurodegenerative diseases.
Antimicrobial Properties Effective against various bacterial strains and fungi.
Pesticide Development Exhibits insecticidal properties against agricultural pests.
Herbicide Potential Inhibits specific biochemical pathways in plants.
Polymer Chemistry Enhances mechanical and thermal properties in polymers.
Conductive Materials Improves electrical conductivity in polymer films.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Cl at 6-position; 2,3-dihydro ring 154.60 Intermediate for cross-coupling reactions
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl at 5-position; fully aromatic core 200.71 Increased lipophilicity; potential CNS drug candidate
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br at 6-position; Cl at 3-position 247.49 Enhanced leaving group reactivity for SNAr
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Ketone at 2-position; partially saturated ring 168.60 Improved solubility via H-bonding; kinase inhibitor intermediate
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide at 3-position; phenyl at 5-position 315.34 SGK-1 kinase inhibition; anticancer applications
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine Benzenesulfonyl at 1-position; ethyl at 2-position 335.82 Bulky substituents for metabolic stability

Physicochemical Properties

  • Lipophilicity : The cyclohexyl substituent in 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine increases logP by ~1.5 compared to the target compound, enhancing blood-brain barrier permeability .
  • Solubility : The ketone group in 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one improves aqueous solubility (≥10 mg/mL in PBS) compared to the hydrophobic dihydro analog (<1 mg/mL) .

Biological Activity

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique structure that includes a chlorine atom and nitrogen within its pyrrolopyridine framework. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C7_7H7_7ClN2_2
  • Molecular Weight: 154.60 g/mol
  • CAS Number: 53516-07-7

This compound's structure allows it to participate in various biochemical interactions, making it a candidate for drug development and therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown its efficacy against Hep3B liver cancer cells, where it inhibits cell growth through specific molecular mechanisms involving fibroblast growth factor receptors (FGFRs) .

The compound interacts with FGFRs by forming hydrogen bonds with critical residues in the receptor's binding pocket. This interaction leads to the inhibition of receptor activity, which is crucial for tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated potential antimicrobial activity . It has been evaluated for efficacy against various pathogens, showing promise in treating infections due to its ability to disrupt cellular processes in microorganisms .

Other Biological Activities

Emerging studies suggest that derivatives of pyrrolopyridine compounds can also possess:

  • Antidiabetic Effects: Certain derivatives have been shown to enhance glucose uptake in muscle and fat cells without affecting insulin levels .
  • Neuroprotective Properties: Investigations into related pyrrolopyridine structures indicate potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Study on Anticancer Activity

A study conducted by Kalai et al. focused on the synthesis of pyrrolo[3,4-c]pyridine derivatives, revealing that specific compounds exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells . This highlights the potential of this compound as a lead compound for further development.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits growth of Hep3B liver cancer cells
AntimicrobialActive against various pathogens
AntidiabeticEnhances glucose uptake without affecting insulin
NeuroprotectivePotential modulation of neurotransmitter systems

Q & A

Q. Basic Research Focus

  • ¹H/¹⁹F NMR : Key for tracking substituent positions. For instance, 3-fluoro-4-chloro derivatives show distinct ¹⁹F-NMR peaks at δ -172.74 and ¹H-NMR coupling constants (e.g., J = 4.7 Hz for H-5) .
  • HRMS : Validates molecular formulas (e.g., C₇H₅FClN₂ requires [M+H]⁺ = 171.0120; observed deviation ≤ 0.0003) .

Advanced Resolution of Discrepancies : Conflicting NOE or coupling data may arise from tautomerism or rotational isomers. Use 2D NMR (COSY, HSQC) to confirm connectivity or variable-temperature NMR to detect dynamic processes .

How can computational chemistry improve regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict preferential sites for electrophilic substitution. For example, C-3 vs. C-5 selectivity in SnCl₂-catalyzed multicomponent reactions is guided by charge distribution analysis .
  • Machine Learning : Train models on existing reaction databases to recommend optimal conditions (solvent, catalyst) for new substituents, reducing trial-and-error .

What strategies address low yields in halogenation reactions of pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced Research Focus

  • Alternative Halogen Sources : Replace Cl₂ gas with N-chlorosuccinimide (NCS) for safer, controlled chlorination .
  • Microwave Assistance : Shorten reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields, as demonstrated in azide substitutions .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive NH groups during harsh halogenation conditions .

How are structure-activity relationship (SAR) studies designed for kinase inhibitors based on this scaffold?

Q. Advanced Research Focus

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C-6 to enhance binding to ATP pockets of kinases like BCR-Abl or VEGFR .
  • Side-Chain Diversity : Attach sulfonamide or benzoyl groups via amide coupling to modulate solubility and selectivity. For example, N-{3-[5-(4-chlorophenyl)-pyrrolo...}propane-1-sulfonamide showed potent kinase inhibition .
  • In Silico Docking : Use PyMOL or AutoDock to predict binding affinities before synthesizing derivatives .

What methodologies resolve contradictions in biological activity data across similar derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Compare IC₅₀ values from multiple studies, adjusting for assay variability (e.g., cell line differences, ATP concentrations) .
  • Counter-Screening : Test compounds against related kinases (e.g., CSFR1 vs. Kit) to confirm selectivity .
  • Crystallography : Solve co-crystal structures of target-ligand complexes to validate binding modes conflicting with activity data .

How is regioselective functionalization achieved in SnCl₂-catalyzed multicomponent reactions?

Q. Advanced Research Focus

  • Catalyst Role : SnCl₂ stabilizes reactive intermediates, directing nucleophilic attack to C-2 of quinolines. This avoids competing pathways observed in Pd-catalyzed reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SnCl₂ activity, achieving >90% regioselectivity for 2-(pyrrolo...)quinolines .

What purification techniques are optimal for polar pyrrolo[2,3-b]pyridine intermediates?

Q. Basic Research Focus

  • Column Chromatography : Use gradient elution (DCM/EA from 4:1 to 1:1) for nitro- or amino-substituted derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) effectively purify carboxylic acid derivatives (e.g., 6-chloro-1H-pyrrolo...-2-carboxylic acid) .

How do substituents influence the tautomeric equilibrium of NH-containing derivatives?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Nitro or cyano groups at C-3 stabilize the 1H-tautomer, confirmed by ¹H-NMR peak sharpening at δ 11.88 (NH) .
  • Steric Effects : Bulky substituents (e.g., benzoyl) at C-5 shift equilibrium toward 7H-tautomers, altering solubility .

What safety protocols are critical for handling azide intermediates in pyrrolo[2,3-b]pyridine synthesis?

Q. Basic Research Focus

  • Ventilation : Conduct reactions in fume hoods due to NaN₃ toxicity .
  • Quenching : Add NaNO₂ and HCl post-reaction to decompose residual azides, preventing explosive byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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